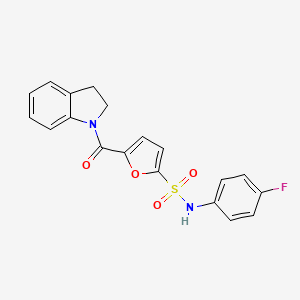

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide

Description

Properties

IUPAC Name |

5-(2,3-dihydroindole-1-carbonyl)-N-(4-fluorophenyl)furan-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S/c20-14-5-7-15(8-6-14)21-27(24,25)18-10-9-17(26-18)19(23)22-12-11-13-3-1-2-4-16(13)22/h1-10,21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNMGOQMWGFAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives.

Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorine atom is introduced to the phenyl ring.

Formation of the Furan-2-sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under various conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Antimicrobial Properties

The sulfonamide functional group is well-known for its antibacterial properties, primarily due to its mechanism of inhibiting bacterial folic acid synthesis. Preliminary studies suggest that N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide may enhance these effects due to its structural complexity and potential interactions with biological targets.

Anti-inflammatory Activity

Research indicates that compounds with indoline and furan structures can exhibit anti-inflammatory effects. The presence of the fluorophenyl group may also play a role in modulating these activities, offering a pathway for developing new therapeutic agents targeting inflammatory diseases.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship indicate that modifications on the indoline or furan moieties can significantly influence the antimicrobial potency of sulfonamide derivatives. For instance, altering the substituent on the fluorophenyl group may lead to variations in activity profiles, highlighting the importance of structural features in biological interactions.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide | Indoline and fluorophenyl groups | Antimicrobial |

| 5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide | Indoline and thiophene moieties | Antimicrobial |

| N-(furan-2-ylmethyl)-2-imino-5-oxo-indole derivatives | Indole-based structure | Antimicrobial and anti-inflammatory |

Case Studies

Several studies have explored the applications of N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide in various contexts:

- Antibacterial Efficacy : Research demonstrated that this compound exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Inflammation Models : In vitro studies indicated that this compound could reduce inflammatory markers in cell models, supporting its potential use in treating inflammatory diseases.

- Synthetic Versatility : The compound's unique structure allows for further derivatization, making it an attractive candidate for developing novel therapeutic agents with enhanced efficacy and specificity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

Pathways: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound A : 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine

- Key Differences : Replaces the indoline-carbonyl group with a chlorophenyl-sulfonyl-oxazole moiety.

- The oxazole ring, being more electron-deficient than furan, may reduce nucleophilic susceptibility.

- Structural Data : Crystallizes with planar geometry, favoring π-π stacking interactions in solid state .

Compound B : 3-Chloro-N-phenyl-phthalimide

- Key Differences : Phthalimide core instead of sulfonamide-furan.

- Impact: The phthalimide group is a known scaffold for polyimide synthesis, suggesting divergent applications (e.g., materials science vs. pharmacology).

Conformational Flexibility and Molecular Packing

Compound C : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Key Differences : Incorporates a triazole-pyrazole-thiazole system.

- Impact : The triazole group introduces additional hydrogen-bonding sites, while the fluorophenyl groups exhibit perpendicular orientation relative to the planar core. This conformational flexibility may enhance binding to diverse biological targets compared to the more rigid indoline-carbonyl-furan system .

Compound D : Sarizotan Hydrochloride

- Key Differences : Contains a benzopyran-pyrrolidine scaffold with a fluorophenyl group.

- However, the absence of a sulfonamide group reduces acidity and solubility relative to the target compound .

Data Table: Structural and Functional Comparison

Biological Activity

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is a compound of interest due to its potential pharmacological applications, particularly in oncology and antimicrobial therapies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described as having a sulfonamide functional group, which is known for its diverse biological activities. The presence of the indoline and furan moieties contributes to its structural complexity and potential bioactivity.

The biological activity of N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. In vitro studies have shown that derivatives of sulfonamides can selectively inhibit tumor-associated isoforms such as hCA IX, which is overexpressed in many cancers .

- Anticancer Activity : The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have reported IC50 values indicating potent activity against lung carcinoma (A549) and colon cancer (HCT116) cell lines .

Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic effects of N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide against selected cancer cell lines:

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, an essential characteristic for potential chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide has shown antimicrobial activity. Sulfonamides are historically recognized for their antibacterial effects, and derivatives continue to be explored for this purpose .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Indole Derivatives : A recent study explored the biological activity of indole-based compounds similar to N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide, revealing promising results in inhibiting tumor growth in xenograft models .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities of the compound to target proteins implicated in cancer progression, providing insights into its mechanism at the molecular level .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide?

- Methodological Answer : The synthesis typically involves coupling indoline-1-carbonyl chloride with furan-2-sulfonamide derivatives under anhydrous conditions. A key intermediate, 5-(indoline-1-carbonyl)furan-2-sulfonyl chloride, can be reacted with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to form the target compound. Similar sulfonamide syntheses emphasize the use of Schlenk techniques to exclude moisture, as seen in related pyrimidine-sulfonamide derivatives .

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For this compound, SC-XRD parameters such as R-factor (<0.1) and data-to-parameter ratio (>10:1) should be optimized to ensure accuracy . Complementary techniques like / NMR and IR spectroscopy can validate functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity analysis. Impurity profiling can be conducted using LC-MS to detect degradation products, as demonstrated in pharmacopeial studies of structurally related sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this, replicate studies using standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity) and compare results with structurally analogous compounds, such as N-(4-fluorophenyl)acetamide derivatives, which show fluorine-dependent activity variations . Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility.

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in this sulfonamide series?

- Methodological Answer : SAR studies require systematic substitution of the indoline, furan, or fluorophenyl moieties. For example, replacing the 4-fluorophenyl group with a 4-chlorophenyl group (as in ) can reveal halogen-specific effects on binding affinity . Molecular docking simulations (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) can guide rational design prior to synthesis .

Q. How can solubility challenges in pharmacological studies of this compound be addressed?

- Methodological Answer : Poor aqueous solubility can be mitigated via co-solvent systems (e.g., PEG-400/water) or prodrug strategies. For instance, derivatizing the sulfonamide group to a more hydrophilic moiety (e.g., glucuronide) has been successful in related compounds . Dynamic light scattering (DLS) can assess nanoparticle formulations for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.